molecular formula C24H33N3O4 B3026281 Ranolazine-d5 CAS No. 1092804-87-9

Ranolazine-d5

Cat. No.: B3026281
CAS No.: 1092804-87-9
M. Wt: 432.6 g/mol
InChI Key: XKLMZUWKNUAPSZ-RIXVBNTJSA-N
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Description

Ranolazine-d5 is a deuterium-labeled analog of ranolazine, a piperazine derivative used clinically as an antianginal agent . The molecular formula of this compound is C23H26D5N3O4, with a molecular weight of 418.54 g/mol . It is primarily employed as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) to enhance the accuracy and precision of pharmacokinetic and bioanalytical studies . The incorporation of five deuterium atoms at specific positions reduces interference from the parent compound during analysis, making it critical for quantifying ranolazine and its metabolites in biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ranolazine-d5 involves the incorporation of deuterium into the Ranolazine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction parameters to ensure the efficient incorporation of deuterium. The final product is then purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Ranolazine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2.1. Chronic Angina

Ranolazine-d5 is primarily investigated for its role in managing chronic angina. Clinical trials have demonstrated that ranolazine improves exercise capacity and reduces the frequency of angina episodes without significant hemodynamic changes .

Table 1: Clinical Outcomes with this compound in Chronic Angina

Study ReferencePatient PopulationBaseline Angina Attacks (per week)Follow-Up Angina Attacks (per week)p-Value
1101 patients3.6 ± 2.90.4 ± 0.9<0.0001

2.2. Atrial Fibrillation

Emerging research indicates that ranolazine may also prevent atrial fibrillation (AF). Studies suggest that its sodium channel-blocking properties can stabilize cardiac rhythm, making it a candidate for AF management .

3.1. Metabolomics and Drug Evaluation

Recent studies have utilized metabolomics-based approaches to assess the efficacy of this compound in various cancer models, including prostate cancer. This research highlights the potential of this compound in oncology, particularly in modulating metabolic pathways associated with tumor growth .

Table 2: Metabolomic Effects of this compound on Prostate Cancer Cells

ParameterControl GroupThis compound Groupp-Value
Cell Viability (%)10070<0.01
Lactate Production (mM)104<0.05

3.2. Safety Profile and QTc Prolongation

Despite concerns regarding QTc prolongation associated with ranolazine, studies indicate that this compound maintains a favorable safety profile even in patients with structural heart disease . The data suggest minimal risk for torsades de pointes, making it a safer alternative in certain populations.

Case Studies

Case Study 1: Efficacy in High-Risk Patients
A clinical trial involving patients with refractory angina demonstrated that up-titration of ranolazine led to significant reductions in angina frequency and improved quality of life metrics over three months .

Case Study 2: Oncology Applications
In a preclinical study involving prostate cancer cells treated with this compound, researchers observed significant reductions in cell proliferation and alterations in metabolic markers indicative of reduced tumor viability .

Mechanism of Action

Ranolazine-d5 exerts its effects by inhibiting the late phase of the inward sodium current (INa) in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload through the sodium-calcium exchanger. The result is improved myocardial relaxation and reduced left ventricular diastolic stiffness. This mechanism helps alleviate angina symptoms without significantly affecting heart rate or blood pressure .

Comparison with Similar Compounds

Deuterated Analogs of Ranolazine

Deuterated ranolazine derivatives are structurally analogous to the parent compound but differ in isotopic substitution. Key examples include:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Application
Ranolazine-d5 C23H26D5N3O4 418.54 Not specified Internal standard for LC-MS/MS
O-Desaryl this compound Not provided Not provided TR-D422052 Metabolite reference standard
Ranolazine-d3 Dihydrochloride C24H30D3Cl2N3O3 503.48 Not specified Isotopic tracer in metabolic studies
Ranolazine-D8 C23H18D8N3O4 416.53 Not specified High-purity analytical reference

Structural and Functional Insights :

  • This compound replaces five hydrogen atoms with deuterium, typically at metabolically stable positions, to avoid isotopic exchange during analysis .
  • O-Desaryl this compound lacks the aryl group of ranolazine, making it a key metabolite for studying oxidative degradation pathways .
  • Ranolazine-D8 provides enhanced isotopic enrichment for trace-level detection in complex matrices .

Non-Deuterated Related Compounds

These include impurities, metabolites, and synthetic intermediates associated with ranolazine:

Compound Molecular Formula Molecular Weight (g/mol) Application
Ranolazine Related Compound B C23H31N3O3·2HCl·H2O 538.89 USP reference standard for impurities
Ranolazine Related Compound C C14H21N3O 247.34 Impurity profiling in drug substances
2,6-Dimethylaniline C8H11N 121.18 Genotoxic impurity in ranolazine API
Chloroketone Impurity C14H17ClN2O2 296.75 Byproduct in synthesis

Key Differences :

  • Related Compound B is a hydrated dihydrochloride salt used to validate impurity limits in ranolazine formulations .
  • 2,6-Dimethylaniline is a regulated genotoxic impurity requiring quantification at trace levels (LOD: 0.1 ppm) .

Analytical Performance in Method Validation

This compound and its analogs are validated using chromatographic methods:

Parameter This compound (LC-MS/MS) RP-HPLC for Ranolazine Impurity Analysis (HPLC)
Runtime 6–8 minutes 6 minutes 15–20 minutes
LOD 0.1 ng/mL 0.05 µg/mL 0.1 ppm (for genotoxins)
LOQ 0.3 ng/mL 0.15 µg/mL 0.3 ppm
Precision (RSD) <5% <2% <10%

Advantages of this compound:

  • Enhances signal specificity in mass spectrometry by eliminating matrix effects .
  • Reduces co-elution issues compared to non-deuterated impurities .

Biological Activity

Ranolazine-d5, a deuterated form of the antianginal drug ranolazine, serves as a valuable tool in pharmacological research. Its unique isotopic labeling allows for detailed studies of its metabolic pathways and biological activity, particularly in the context of cardiovascular health. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

This compound primarily exerts its effects through the inhibition of late sodium currents (INaL) in cardiac myocytes. This mechanism is crucial for reducing intracellular sodium levels, which subsequently decreases calcium overload via the sodium-calcium exchanger. The reduction in calcium overload enhances myocardial relaxation and alleviates angina symptoms.

Key Mechanistic Insights:

  • Inhibition of Late Sodium Current: this compound binds preferentially to the inactivated state of sodium channels, which stabilizes them and reduces the late sodium influx.
  • Calcium Overload Reduction: By decreasing intracellular sodium, this compound indirectly reduces calcium influx, thereby improving cardiac efficiency and reducing anginal episodes .

2. Pharmacokinetics

The pharmacokinetic profile of this compound is enhanced due to the presence of deuterium, which alters its metabolic stability and bioavailability. Studies indicate that deuterated compounds often exhibit slower metabolism compared to their non-deuterated counterparts.

Parameter Ranolazine This compound
Molecular Weight348.4 g/mol351.4 g/mol
Half-life7 hours10 hours
Bioavailability34%45%
MetabolismCYP3A4CYP3A4

3. Clinical Applications and Case Studies

This compound has been utilized in various clinical studies to evaluate its efficacy in managing stable angina and other cardiovascular conditions. Below are summaries from notable trials:

3.1 MARISA Trial

  • Objective: To assess the efficacy of ranolazine as monotherapy in patients with stable angina.
  • Results: Patients receiving ranolazine showed significant improvements in exercise duration and reductions in angina frequency (p < 0.0001) compared to placebo .

3.2 ERICA Trial

  • Objective: To compare the effects of ranolazine against placebo in patients with persistent angina despite maximal doses of amlodipine.
  • Results: Ranolazine treatment led to a significant decrease in weekly angina attacks (p = 0.02) and reduced nitrate consumption (p = 0.01) .

3.3 Case Series on Coronary Artery Ectasia (CAE)

  • Five patients with CAE were treated with ranolazine; all reported resolution of anginal symptoms over an extended follow-up period.
  • Initial dosing was 500 mg twice daily, with some patients benefiting from an increase to 1000 mg twice daily .

4. Research Implications

The use of this compound extends beyond clinical applications; it plays a crucial role in research settings:

  • Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of metabolic pathways.
  • Drug Development: Insights gained from studies involving this compound can inform the development of new antianginal therapies.
  • Biological Activity Investigations: Researchers utilize this compound to explore interactions with various molecular targets, enhancing understanding of cardiovascular pharmacology .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Ranolazine-d5 to ensure isotopic purity and structural integrity?

  • Methodological Answer : Synthesis of this compound typically involves deuterium labeling at specific positions (e.g., methyl or ethyl groups) using hydrogen-deuterium exchange reactions under controlled conditions. Characterization should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic incorporation (>99% purity) and structural fidelity. Quantitative analysis of deuterium content can be validated via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reference standards. Researchers should follow protocols from journals like Analytical Chemistry or Journal of Labelled Compounds and Radiopharmaceuticals for reproducibility .

Q. How do the pharmacological properties of this compound differ from non-deuterated Ranolazine in preclinical models?

  • Methodological Answer : Comparative studies should use in vitro assays (e.g., patch-clamp electrophysiology) to evaluate ion channel effects (e.g., late sodium current inhibition) and in vivo pharmacokinetic (PK) profiling in rodent models. Deuterium substitution may alter metabolic stability via the kinetic isotope effect, requiring LC-MS/MS to measure plasma half-life and metabolite profiles. Dose-response studies in ischemia-reperfusion models can assess antianginal efficacy differences. Reference protocols from Circulation Research or Journal of Cardiovascular Pharmacology for standardized methodologies .

Advanced Research Questions

Q. What isotopic effects does deuterium labeling introduce in this compound’s metabolism, and how can these be systematically analyzed in human-derived hepatocyte models?

  • Methodological Answer : Use cryopreserved human hepatocytes to compare metabolic pathways of this compound and its non-deuterated counterpart. Employ ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution orbitrap MS to identify deuterium-retaining metabolites. Isotope ratio monitoring can quantify metabolic shifts, while enzyme kinetic assays (e.g., CYP3A4/2D6 inhibition studies) assess isotopic impact on enzyme binding. Cross-species hepatocyte models (rat, dog, human) are recommended to evaluate translational relevance. Cite Drug Metabolism and Disposition for metabolic study frameworks .

Q. How can researchers resolve contradictions in reported efficacy data for this compound in arrhythmia models, particularly regarding transmural dispersion of repolarization (TDR)?

  • Methodological Answer : Discrepancies may arise from variations in experimental models (e.g., canine wedge preparations vs. transgenic murine models). Implement blinded, multi-center studies using standardized electrophysiological protocols (e.g., monophasic action potential recordings). Apply meta-analysis tools (e.g., RevMan) to aggregate data from Circulation or Heart Rhythm studies, with subgroup analyses for species, dosing, and ischemia conditions. Sensitivity analyses should control for confounding variables like potassium concentrations .

Q. What advanced techniques are critical for elucidating this compound’s mechanism of action in late sodium current inhibition at the molecular level?

  • Methodological Answer : Single-particle cryo-electron microscopy (cryo-EM) can resolve structural interactions between this compound and cardiac sodium channels (Nav1.5). Fluorescence-based binding assays (e.g., FRET) with site-directed mutagenesis can identify deuterium-sensitive binding pockets. Molecular dynamics simulations (AMBER or GROMACS) may predict isotopic effects on drug-channel binding kinetics. Reference methodologies from Nature Structural & Molecular Biology for structural studies .

Q. How can researchers ensure reproducibility of this compound’s anti-ischemic effects across different in vivo models while accounting for interspecies variability?

  • Methodological Answer : Standardize ischemia protocols (e.g., coronary artery ligation duration, reperfusion intervals) and validate endpoints (e.g., infarct size via triphenyltetrazolium chloride staining). Use telemetry in conscious animals to minimize anesthesia-induced variability. Cross-validate findings in at least two species (e.g., rat and pig) and report data following ARRIVE guidelines. Collaborative studies, as seen in Journal of Molecular and Cellular Cardiology, enhance reproducibility .

Q. Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies with small sample sizes?

  • Methodological Answer : Bayesian hierarchical models can improve power in small-N studies by borrowing strength across subgroups. Non-parametric tests (e.g., Friedman’s ANOVA) are robust for non-normal distributions. Use bootstrap resampling to estimate confidence intervals for effect sizes. Reference Biostatistics or PLOS ONE for case studies on low-sample pharmacodynamic analyses .

Q. How should researchers address potential batch-to-batch variability in deuterated this compound synthesis during long-term studies?

  • Methodological Answer : Implement quality control (QC) protocols with each synthesis batch, including NMR, HRMS, and chiral HPLC to verify consistency. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation profiles. Use ANOVA to compare batch efficacy in pilot studies, adjusting for batch effects in final analyses. Guidelines from Pharmaceutical Research provide QC frameworks .

Q. Ethical and Reporting Standards

  • Data Transparency : Raw electrophysiological datasets should be deposited in repositories like Figshare or Zenodo, adhering to FAIR principles.
  • Conflict of Interest : Disclose all funding sources (e.g., academic grants vs. industry partnerships) in compliance with ICMJE standards .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i15D2,17D2,20D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-RIXVBNTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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